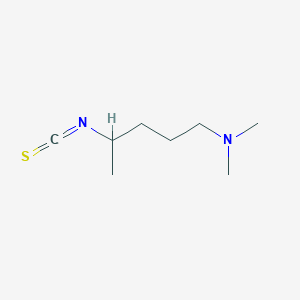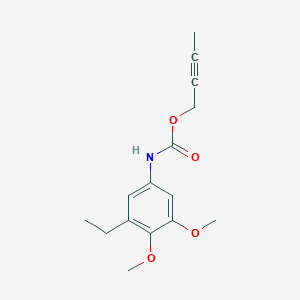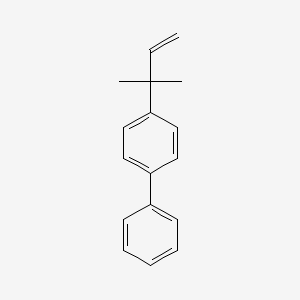
3-Bromo-4-(methylsulfanyl)selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(methylsulfanyl)selenophene is a heterocyclic compound containing selenium. Selenophenes are a special family of heterocyclic compounds present in several bioactive molecules and organic functional materials. The selenophene core is found in a wide variety of compounds, many of which are pharmacologically important due to their biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, antinociceptive, antihypertensive, and anticonvulsant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylsulfanyl)selenophene can be achieved through various synthetic methodologies. One common approach involves the use of vinyl bromides bearing an organoselenium substituent. The reaction typically proceeds under mild conditions with high efficiency, using cheap reagents and minimized steps .
Industrial Production Methods
Industrial production methods for selenophenes, including this compound, often involve the addition of nucleophilic or electrophilic selenium species to acyclic π-systems under mild conditions. These methods aim to produce diversely functionalized five-membered selenium rings with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(methylsulfanyl)selenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized under appropriate conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the selenophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). The reactions typically proceed under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while substitution reactions can introduce various functional groups onto the selenophene ring .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(methylsulfanyl)selenophene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(methylsulfanyl)selenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing various cellular processes. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with different biomolecules, potentially leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Bromo-4-(methylsulfanyl)selenophene include other selenophenes, such as:
- 3-Iodo-selenophene
- 3-(Phenylselanyl)-selenophene
- 2-Organylchalcogenyl-benzo[b]selenophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82451-15-8 |
|---|---|
Molekularformel |
C5H5BrSSe |
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
3-bromo-4-methylsulfanylselenophene |
InChI |
InChI=1S/C5H5BrSSe/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 |
InChI-Schlüssel |
QQDSYYMBNSWOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C[Se]C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)

![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)








